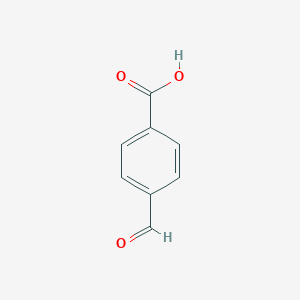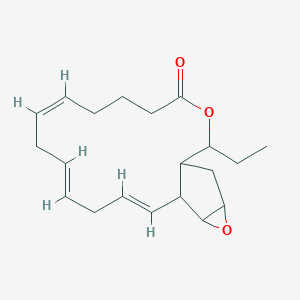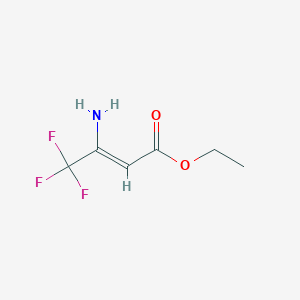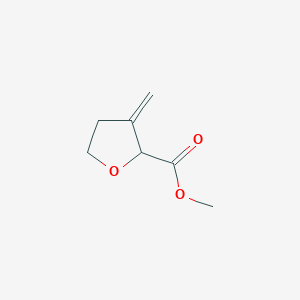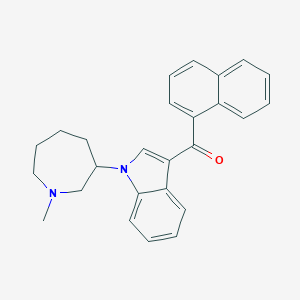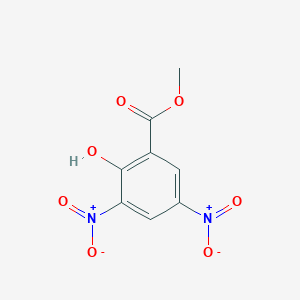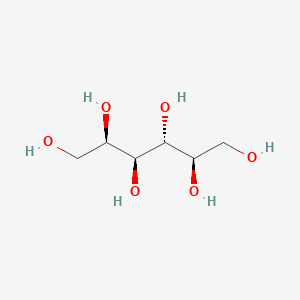![molecular formula C14H19FO9 B119612 [(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate CAS No. 141395-48-4](/img/structure/B119612.png)
[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate, also known as TFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFA is a derivative of 5-fluoro-2'-deoxyuridine, which is a nucleoside analog that has been widely used as an antiviral and anticancer agent. TFA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
Synthesis and Imaging Studies
- The compound has been utilized in the synthesis of 3′-deoxy-3′-fluorothymidine (FLT) 5′-O-glucuronide, a reference standard for imaging studies with [18F]FLT. This synthesis facilitated the identification of [18F]3′-deoxy-3′-fluorothymidine-5′-glucuronide in blood samples from patients administered [18F]3′-deoxy-3′-fluorothymidine, showcasing its application in enhancing imaging techniques for medical diagnostics (Harnor et al., 2014).
Crystal Structure Analysis
- Another study focused on the crystal structure of compounds with similar molecular frameworks, providing insights into their molecular configurations and potential interactions. For example, the crystal structure analysis of related compounds has illuminated their molecular geometry and intermolecular interactions, contributing to a deeper understanding of their physical properties and potential chemical reactivity (Mönch et al., 2013).
Enzyme-Catalyzed Synthesis
- The enzyme-catalyzed stereoselective synthesis of novel carbasugar derivatives from compounds with related structures has been explored, demonstrating the potential for producing biologically active molecules with specific stereochemistry. This research highlights the application of enzymatic methods to achieve precise molecular modifications, opening pathways to novel drug development and synthetic biology applications (Gümüş & Tanyeli, 2010).
Novel Molecule Synthesis
- Research has also been conducted on the synthesis of new sugar imine molecules based on the structural framework of related compounds, underscoring the versatility of these molecular structures in generating new compounds with potential for further biological study and application in various scientific fields (Mohammed et al., 2020).
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of complex carbohydrates , suggesting that it may interact with enzymes involved in carbohydrate metabolism.
Pharmacokinetics
Similar compounds are often used in the synthesis of complex carbohydrates , suggesting that it may be well-absorbed and distributed throughout the body. The presence of the acetate groups could potentially enhance its lipophilicity, aiding in its absorption and distribution.
Action Environment
For instance, extreme pH or temperature conditions could potentially affect the stability of the compound .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-fluoro-2-deoxyglucose tetraacetate are closely related to its structural similarity to glucose. It is transported into cells via glucose transporters (GLUTs), where it undergoes phosphorylation to form 2-fluoro-2-deoxyglucose-6-phosphate . This phosphorylated form is not a suitable substrate for further metabolism, leading to its accumulation within cells . This property makes it a valuable tool for studying glucose metabolism and transport .
Cellular Effects
2-fluoro-2-deoxyglucose tetraacetate has significant effects on cellular processes. It is known to interfere with glycolysis, leading to a decrease in ATP generation . This can impact various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism . Its accumulation in cells can also be indicative of tissue hypoxia .
Molecular Mechanism
The molecular mechanism of action of 2-fluoro-2-deoxyglucose tetraacetate involves its uptake into cells via GLUTs and subsequent phosphorylation . This results in the formation of 2-fluoro-2-deoxyglucose-6-phosphate, which cannot be further metabolized, leading to its accumulation within cells . This accumulation can interfere with normal cellular metabolism and function .
Temporal Effects in Laboratory Settings
The effects of 2-fluoro-2-deoxyglucose tetraacetate can change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of 2-fluoro-2-deoxyglucose tetraacetate can vary with different dosages in animal models
Metabolic Pathways
2-fluoro-2-deoxyglucose tetraacetate is involved in the glucose metabolism pathway . After its uptake into cells, it is phosphorylated to form 2-fluoro-2-deoxyglucose-6-phosphate . Unlike glucose-6-phosphate, it cannot be further metabolized, leading to its accumulation within cells .
Transport and Distribution
2-fluoro-2-deoxyglucose tetraacetate is transported into cells via GLUTs . Once inside the cell, it is phosphorylated and accumulates within the cell due to its inability to be further metabolized . The distribution of this compound within cells and tissues can be visualized using positron emission tomography (PET) imaging .
Subcellular Localization
Given its structural similarity to glucose, it is likely to be found in the cytoplasm where glucose metabolism occurs
properties
IUPAC Name |
[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPRSJXOVDEYLX-GNMOMJPPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




